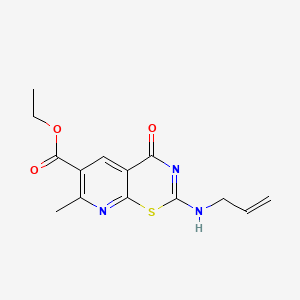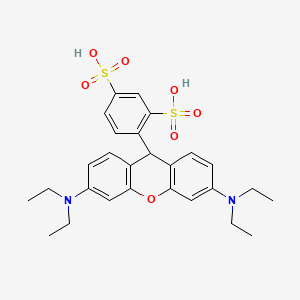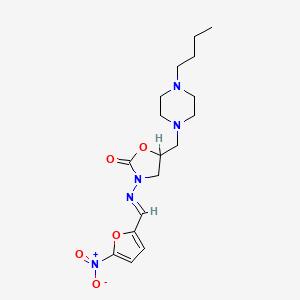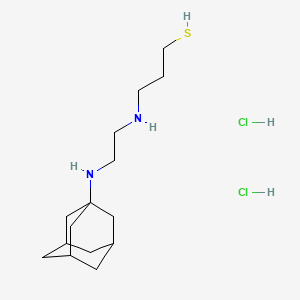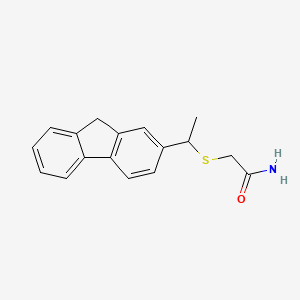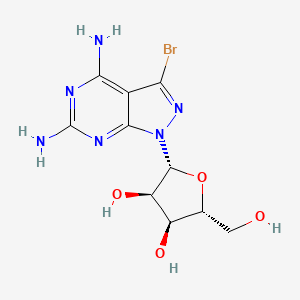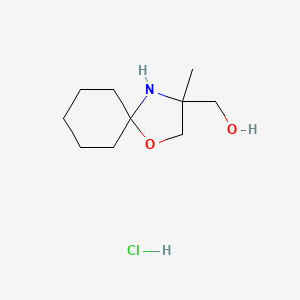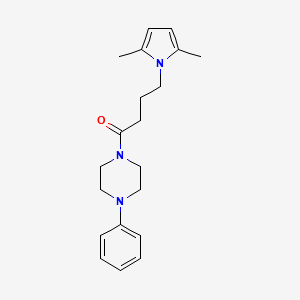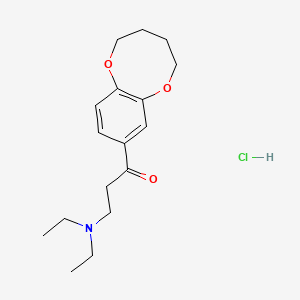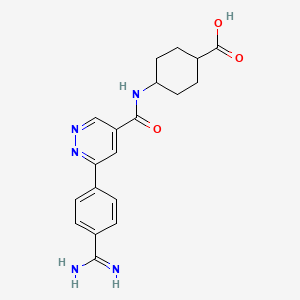
Disodium 1-amino-4-((3-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is known for its high efficiency, low toxicity, and short residence time in the body, making it a widely used veterinary medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Febantel involves the reaction of 2-(2,3-bis(methoxycarbonyl)guanidino)-5-(phenylthio)phenyl with methoxyacetyl chloride under specific conditions . The reaction typically requires a solvent such as chloroform and is carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Febantel follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Febantel undergoes various chemical reactions, including:
Oxidation: Febantel can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in Febantel.
Substitution: Substitution reactions can occur at the phenylthio group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Febantel, which may have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
Febantel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthelmintic drugs and their mechanisms of action.
Biology: Investigated for its effects on different biological systems and its potential use in controlling parasitic infections.
Medicine: Explored for its potential use in treating parasitic infections in humans, although primarily used in veterinary medicine.
Wirkmechanismus
Febantel exerts its effects by inhibiting the polymerization of tubulin into microtubules, which is essential for the survival of parasitic worms . This disruption of microtubule formation leads to the death of the parasites. The molecular targets of Febantel include the tubulin proteins in the parasites, and the pathways involved are related to the disruption of cellular processes dependent on microtubules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Febantel include:
- Fenbendazole
- Albendazole
- Mebendazole
Comparison
Febantel is unique in its broad-spectrum activity and low toxicity compared to other anthelmintic drugs. While Fenbendazole, Albendazole, and Mebendazole also target tubulin polymerization, Febantel’s specific chemical structure allows for a wider range of activity and a shorter residence time in the body, making it a preferred choice in veterinary medicine .
Eigenschaften
CAS-Nummer |
83399-72-8 |
|---|---|
Molekularformel |
C30H22ClN3Na2O11S3 |
Molekulargewicht |
778.1 g/mol |
IUPAC-Name |
disodium;1-amino-4-[3-[[3-(benzenesulfonyl)-3-chloropropanoyl]amino]-2-methyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C30H24ClN3O11S3.2Na/c1-15-20(11-17(47(40,41)42)12-21(15)34-25(35)14-24(31)46(38,39)16-7-3-2-4-8-16)33-22-13-23(48(43,44)45)28(32)27-26(22)29(36)18-9-5-6-10-19(18)30(27)37;;/h2-13,24,33H,14,32H2,1H3,(H,34,35)(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI-Schlüssel |
DQRFMIDINUOBPR-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=C(C=C1NC(=O)CC(S(=O)(=O)C2=CC=CC=C2)Cl)S(=O)(=O)[O-])NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


